Cas no 883231-23-0 (2-(N-BOC-Amino)-5-bromopyrimidine)

2-(N-BOC-Amino)-5-bromopyrimidine is a protected pyrimidine derivative featuring a bromine substituent at the 5-position and a tert-butoxycarbonyl (BOC)-protected amino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where selective functionalization of the pyrimidine ring is required. The BOC group enhances stability during synthetic manipulations, while the bromine atom offers a reactive site for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Its high purity and well-defined reactivity make it a valuable building block for constructing complex heterocyclic frameworks. Suitable for controlled modifications under standard conditions, it is widely used in medicinal chemistry and materials science applications.
2-(N-BOC-Amino)-5-bromopyrimidine structure
883231-23-0 structure
Product Name:2-(N-BOC-Amino)-5-bromopyrimidine
CAS No:883231-23-0
MF:C9H12BrN3O2
MW:274.11448097229
MDL:MFCD13188600
CID:1011930
PubChem ID:18549354
Update Time:2025-10-28

2-(N-BOC-Amino)-5-bromopyrimidine Chemical and Physical Properties

Names and Identifiers

    • N-Boc-2-Amino-5-bromopyrimidine
    • (5-Bromopyrimidin-2-yl)tert-butylcarbamate
    • [2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl]boronic acid
    • t-Butyl 5-bromopyrimidin-2-ylcarbamate
    • tert-Butyl (5-bromopyrimidin-2-yl)carbamate
    • tert-butyl N-(5-bromopyrimidin-2-yl)carbamate
    • 2-(N-BOC-AMino)-5-broMopyriMidine
    • tert-butyl (5-bromo-2-pyrimidinyl)carbamate(SALTDATA: FREE)
    • (5-Bromo-pyrimidin-2-yl)-carbamic acid tert-butyl ester
    • MQQCCIJHZDEZBW-UHFFFAOYSA-N
    • FCH1624820
    • tert-Butyl 5-bromopyrimidin-2-ylcarbamate
    • AX8217718
    • ST24048522
    • 1,1-Dimethylethyl N-(5-bromo-2-pyrimidinyl)carbamate (ACI)
    • Carbamic acid, (5-bromo-2-pyrimidinyl)-, 1,1-dimethylethyl ester (9CI)
    • 5-Bromo-N-Boc-Pyrimidin-2-Amine
    • AKOS015838243
    • SY105495
    • EN300-1877906
    • 883231-23-0
    • F20486
    • DTXSID40595026
    • DS-12768
    • CS-W007068
    • tert-Butyl (5-bromo-2-pyrimidinyl)carbamate
    • MFCD13188600
    • SCHEMBL15635115
    • 2-(N-BOC-Amino)-5-bromopyrimidine
    • MDL: MFCD13188600
    • Inchi: 1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14)
    • InChI Key: MQQCCIJHZDEZBW-UHFFFAOYSA-N
    • SMILES: O=C(NC1N=CC(Br)=CN=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 273.01100
  • Monoisotopic Mass: 273.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.099
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.513
  • Refractive Index: 1.576
  • PSA: 67.60000
  • LogP: 2.59970

2-(N-BOC-Amino)-5-bromopyrimidine Security Information

  • Hazard Statement: H302
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

2-(N-BOC-Amino)-5-bromopyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(N-BOC-Amino)-5-bromopyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  5 h, 60 °C
Reference
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents
Peng, Wei; et al, European Journal of Medicinal Chemistry, 2016, 108, 644-654

2-(N-BOC-Amino)-5-bromopyrimidine Raw materials

2-(N-BOC-Amino)-5-bromopyrimidine Preparation Products

2-(N-BOC-Amino)-5-bromopyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:883231-23-0)2-(N-BOC-Amino)-5-bromopyrimidine
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Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):1037.0/314.0
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2-(N-BOC-Amino)-5-bromopyrimidine Related Literature

Additional information on 2-(N-BOC-Amino)-5-bromopyrimidine

2-(N-BOC-Amino)-5-bromopyrimidine: A Comprehensive Overview

2-(N-BOC-Amino)-5-bromopyrimidine (CAS No: 883231-23-0) is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This molecule, characterized by its pyrimidine ring system, has garnered attention due to its potential applications in drug discovery and chemical synthesis. The compound's structure features a bromine atom at the 5-position and an N-Boc amino group at the 2-position, making it a versatile building block for further chemical modifications.

Recent advancements in synthetic chemistry have highlighted the importance of pyrimidine derivatives in medicinal chemistry. 2-(N-BOC-Amino)-5-bromopyrimidine serves as a valuable precursor for the synthesis of various bioactive molecules. Its unique structure allows for easy functionalization, enabling researchers to explore its potential in targeting specific biological pathways. For instance, studies have shown that pyrimidine-based compounds can interact with DNA and RNA, making them promising candidates for antiviral and anticancer therapies.

The synthesis of 2-(N-BOC-Amino)-5-bromopyrimidine involves a multi-step process that typically begins with the preparation of the pyrimidine ring. The introduction of the bromine atom at the 5-position is achieved through bromination reactions, while the N-Boc amino group is introduced via nucleophilic substitution or coupling reactions. These steps require precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these methods to improve efficiency and scalability, making this compound more accessible for large-scale applications.

In terms of pharmacological properties, 2-(N-BOC-Amino)-5-bromopyrimidine exhibits interesting bioactivity profiles. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases. These findings suggest that the compound could be further developed into therapeutic agents for diseases like cancer and inflammatory disorders. Moreover, its structural flexibility allows for modifications that could enhance bioavailability and reduce toxicity, which are critical factors in drug development.

The application of 2-(N-BOC-Amino)-5-bromopyrimidine extends beyond medicinal chemistry. It has also found use in materials science as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The compound's ability to coordinate with metal ions makes it a valuable component in constructing porous materials with applications in gas storage and catalysis.

From an environmental perspective, understanding the ecological impact of 2-(N-BOC-Amino)-5-bromopyrimidine is crucial. Researchers have investigated its biodegradation pathways and toxicity profiles to ensure that its use aligns with sustainable practices. These studies have provided insights into how the compound interacts with biological systems, paving the way for safer handling and disposal methods.

In conclusion, 2-(N-BOC-Amino)-5-bromopyrimidine (CAS No: 883231-23-0) is a multifaceted compound with significant potential across various scientific disciplines. Its role as a building block in organic synthesis, combined with its promising pharmacological properties, positions it as a key player in future research and development efforts. As advancements in synthetic methods and biological studies continue to unfold, this compound will undoubtedly contribute to groundbreaking discoveries in medicine and materials science.

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Quantity:100g/25g
Price ($):1037.0/314.0
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